
(2R,3S)-2-methylcitric acid
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説明
(2R,3S)-2-methylcitric acid is a 2-methylcitric acid. It is a conjugate acid of a (2R,3S)-2-methylcitrate(3-).
Q & A
Basic Research Questions
Q. What analytical techniques are effective for quantifying (2R,3S)-2-methylcitric acid in microbial metabolomic studies?
- Methodological Answer: Capillary electrophoresis coupled with time-of-flight mass spectrometry (CE-TOFMS) in anionic mode is a robust method for detecting 2-methylcitric acid in microbial cultures. This approach should be validated with enzymatic assays, such as measuring methylcitrate synthase activity, to ensure specificity and accuracy. For example, CE-MS was successfully used to detect 2-methylcitric acid in 12 out of 14 microbial species grown on propionate-containing media . Correlative analyses (e.g., Spearman rank correlation) between metabolites can further confirm biochemical relevance, as demonstrated in studies linking 2-methylcitric acid to mutant isocitrate dehydrogenase activity .
Q. What is the metabolic significance of this compound in microorganisms?
- Methodological Answer: this compound is a critical intermediate in the methylcitric acid cycle, a pathway essential for propionate catabolism in fungi and bacteria. This cycle enables microorganisms to metabolize propionate into pyruvate via enzymes like methylcitrate synthase (PrpB) and methylcitrate dehydratase (PrpD). Disruption of this pathway can lead to toxic propionyl-CoA accumulation, making it a target for metabolic engineering .
Q. Which microbial species are known to utilize the methylcitric acid cycle, and how is this determined?
- Methodological Answer: Species such as Yarrowia lipolytica and Aspergillus terreus are well-documented users of this cycle. Detection involves a combination of metabolomic profiling (e.g., CE-MS for 2-methylcitric acid) and enzymatic activity assays for key enzymes like PrpD. For instance, metabolomic studies identified 2-methylcitric acid in 85% of tested microbial strains when grown on propionate .
Advanced Research Questions
Q. How can researchers address inconsistencies in 2-methylcitric acid accumulation levels across different Yarrowia lipolytica strains?
- Methodological Answer: Discrepancies may arise from genetic variations (e.g., mutations in isocitrate dehydrogenase or propionate uptake genes) or differences in culture conditions (e.g., carbon source availability). To resolve these, perform comparative genomic analyses, optimize fermentation parameters (e.g., pH, temperature), and use statistical tools like Spearman correlation to assess metabolite relationships. For example, mutant strains with enhanced IDH activity showed elevated 2-methylcitric acid production .
Q. What experimental approaches are recommended to study the regulation of 2-methylcitric acid overproduction in engineered microbial strains?
- Methodological Answer: Integrate multi-omics approaches:
- Transcriptomics: Identify differentially expressed genes (e.g., prpB, prpD) under propionate induction.
- Flux Balance Analysis: Model carbon flux through the methylcitric acid cycle under varying nutrient conditions.
- CRISPR-Cas9 mutagenesis: Knock out competing pathways (e.g., citrate synthase) to redirect metabolic flux.
Studies using recombinant Y. lipolytica strains demonstrated a 3-fold increase in 2-methylcitric acid titers after optimizing fermentation conditions .
Q. How to validate the role of putative prpD homologs in 2-methylcitric acid metabolism?
- Methodological Answer:
Gene Knockout: Delete the candidate prpD homolog and assess propionate utilization via growth assays.
Metabolite Profiling: Compare 2-methylcitric acid levels in wild-type vs. knockout strains using LC-MS.
Complementation: Reintroduce the gene via plasmid expression and measure enzymatic activity (e.g., dehydratase activity via UV-spectrophotometry).
In-silico tools can predict protein function; for example, MmgE/PrpD family proteins in Aspergillus terreus were confirmed as functional homologs through enzymatic assays .
特性
分子式 |
C7H10O7 |
---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 |
InChIキー |
YNOXCRMFGMSKIJ-WVBDSBKLSA-N |
SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
異性体SMILES |
C[C@H](C(=O)O)[C@](CC(=O)O)(C(=O)O)O |
正規SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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